2-Bromo-4-cyano-6-formylbenzenesulfonyl chloride
Overview
Description
2-Bromo-4-cyano-6-formylbenzenesulfonyl chloride is a versatile chemical compound with the molecular formula C8H3BrClNO3S and a molecular weight of 292.54 g/mol. This compound is known for its unique properties and finds applications in various fields such as pharmaceuticals, material sciences, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-cyano-6-formylbenzenesulfonyl chloride typically involves the bromination, cyanation, and formylation of benzenesulfonyl chloride derivatives. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. For instance, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. Cyanation can be achieved using copper(I) cyanide, while formylation can be performed using formylating agents such as formic acid or formamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-cyano-6-formylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The formyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Coupling: Biaryl compounds.
Scientific Research Applications
2-Bromo-4-cyano-6-formylbenzenesulfonyl chloride is utilized in various scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Material Sciences: Used in the development of advanced materials with specific properties.
Organic Synthesis: Acts as a building block for the synthesis of complex organic molecules.
Biological Studies: Employed in the study of enzyme inhibitors and other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-4-cyano-6-formylbenzenesulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of various substituted products. The formyl and cyano groups also contribute to its reactivity and potential interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-cyano-4-formylbenzenesulfonyl chloride: Similar structure with slight variations in the position of substituents.
2-Bromo-4,6-difluorobenzenesulfonyl chloride: Contains fluorine atoms instead of cyano and formyl groups.
2-Bromo-4-fluorobenzenesulfonyl chloride: Contains a single fluorine atom instead of cyano and formyl groups.
Uniqueness
2-Bromo-4-cyano-6-formylbenzenesulfonyl chloride is unique due to the presence of both cyano and formyl groups, which provide distinct reactivity and potential for diverse applications in synthesis and research.
Properties
IUPAC Name |
2-bromo-4-cyano-6-formylbenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClNO3S/c9-7-2-5(3-11)1-6(4-12)8(7)15(10,13)14/h1-2,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASUSTODQOAYBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)S(=O)(=O)Cl)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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